Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is characterized by its spirocyclic framework, which is a common feature in many bioactive molecules. The presence of both hydroxymethyl and carbamate functional groups further enhances its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate typically involves the formation of the spirocyclic core followed by the introduction of the hydroxymethyl and carbamate groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the hydroxymethyl and carbamate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, carboxylic acids, amines, ethers, and esters.
Scientific Research Applications
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive spirocyclic structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The hydroxymethyl and carbamate groups can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
- Tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[35]nonan-2-yl]carbamate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-14(10-16)8-13(9-14)4-6-18-7-5-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKCKJWTOWYGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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